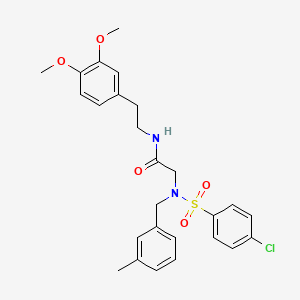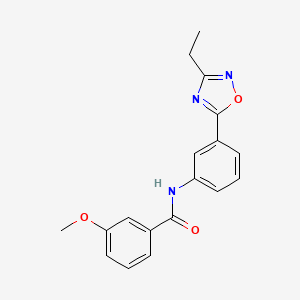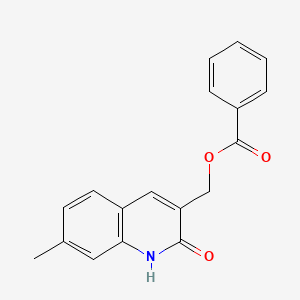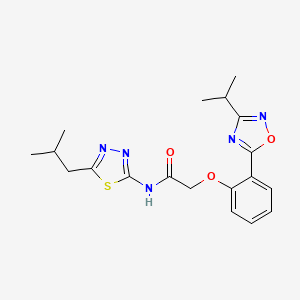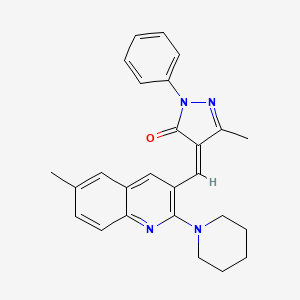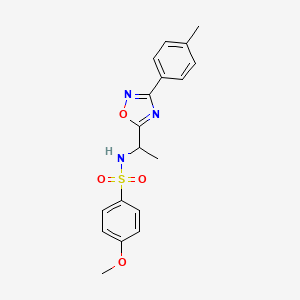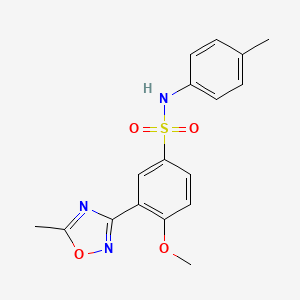
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide, also known as MTB, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. MTB is a small molecule that has shown promising results in various studies, including anti-inflammatory and anticancer activity.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that play a key role in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide for lab experiments is its low toxicity. This compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe candidate for use in lab experiments. However, one of the main limitations of this compound is its low solubility in water. This can make it difficult to work with in certain lab experiments.
Future Directions
There are a number of future directions for research on 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide. One potential direction is the development of new anti-inflammatory therapies based on this compound. Another potential direction is the development of new cancer therapies based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Synthesis Methods
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with p-toluidine, followed by the reaction with 5-methyl-1,2,4-oxadiazole-3-amine. The final product is then purified using column chromatography.
Scientific Research Applications
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been studied for its anticancer activity. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-4-6-13(7-5-11)20-25(21,22)14-8-9-16(23-3)15(10-14)17-18-12(2)24-19-17/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKARHAWUSKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
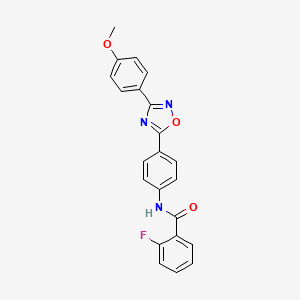
![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)

